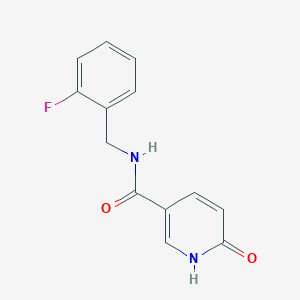

N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

Molecular Formula |

C13H11FN2O2 |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11FN2O2/c14-11-4-2-1-3-9(11)7-16-13(18)10-5-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |

InChI Key |

ANWXHSVCUKKDBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 2-fluorobenzylamine with a suitable dihydropyridine precursor. One common method is the condensation reaction between 2-fluorobenzylamine and a dihydropyridine-3-carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

(a) N-Benzyl vs. N-(2-Fluorobenzyl) Substituents

- Compound 8 () : 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide lacks fluorine in the benzyl group. The absence of fluorine likely reduces electronegativity and lipophilicity compared to the 2-fluorobenzyl analog. This may result in weaker binding to hydrophobic enzyme pockets or altered pharmacokinetics.

- Target Compound: The 2-fluorobenzyl group introduces steric and electronic effects.

(b) Halogenated Benzyl Groups

- 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (): The trifluoromethyl group (CF₃) increases lipophilicity and electron-withdrawing effects compared to fluorine. This bulky substituent may enhance metabolic resistance but could reduce solubility.

- 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () : Dual chlorine substituents (at pyridine and benzyl positions) amplify halogen bonding but may introduce steric clashes. The 4-methoxyphenyl group adds electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .

Physicochemical and Analytical Properties

(a) Fragmentation Patterns ()

- N-(2-Fluorobenzyl) Derivatives: Produce a diagnostic fragment ion at m/z 109.0448 (C₇H₆F⁺), distinguishing them from analogs like N-(2-methoxybenzyl) compounds (C₈H₉O⁺, m/z 121.0648). This fragmentation is critical for analytical identification and purity assessment .

- Chlorinated Analogs: Chlorine’s isotopic signature (³⁵Cl/³⁷Cl) creates distinct mass spectral patterns, aiding differentiation from fluorinated or non-halogenated derivatives.

(b) Molecular Weight and Solubility

The target compound’s lower molecular weight and single fluorine substituent suggest higher aqueous solubility compared to bulkier analogs (e.g., ), which may favor better bioavailability.

Biological Activity

N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly its effects on various biochemical pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 235.22 g/mol

The presence of the fluorobenzyl group and the dihydropyridine core contributes to its unique biological profile.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function .

- Anti-inflammatory Effects : Research indicates that derivatives of dihydropyridine compounds may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

- Neuroprotective Activity : Some studies suggest that dihydropyridine derivatives can protect neuronal cells from apoptosis and neurotoxicity, making them potential candidates for neurodegenerative disease therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Neuroprotection : A study demonstrated that a related compound improved cognitive function in animal models by inhibiting oxidative stress and apoptosis in neuronal cells. The results indicated a significant reduction in markers of neurodegeneration after treatment with the compound .

- MAO Inhibition Study : Another study investigated the effects of a series of dihydropyridine derivatives on MAO activity. The results showed that certain derivatives exhibited IC values in the low micromolar range, indicating strong inhibitory potential against both MAO-A and MAO-B .

- Inflammation Model : In an experimental model of inflammation, treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with substituted benzylamines. For example, analogous compounds (e.g., 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide) are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) at 0°C to room temperature, yielding ~23% after purification . Key steps include:

- Reaction Optimization: Lower temperatures (0°C) reduce side reactions during coupling .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity.

- Analytical Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C, DMSO-d6) to confirm structure and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.5 ppm, CF coupling in 19F NMR) and dihydropyridinone ring (e.g., NH at δ 10–12 ppm, carbonyl at ~165 ppm in 13C NMR) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO or fluorobenzyl moiety) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against proteasomes (e.g., Trypanosoma cruzi chymotrypsin-like activity) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

- Cellular Viability Assays: Use mammalian cell lines (e.g., HEK293) to assess cytotoxicity (MTT assay) .

- Solubility/Permeability: Employ PAMPA or Caco-2 models to predict bioavailability .

Advanced Research Questions

Q. How can researchers address low yields during the coupling step of synthesis?

Methodological Answer: Low yields often stem from steric hindrance or poor activation of the carboxylic acid. Strategies include:

Q. How should contradictory data between enzyme inhibition and cellular activity be analyzed?

Methodological Answer: Discrepancies may arise due to:

Q. What computational strategies predict the impact of the 2-fluorobenzyl group on target binding?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., proteasome β5 subunit) .

- MD Simulations: Run 100-ns trajectories to assess fluorobenzyl-induced conformational changes in binding pockets .

- Free Energy Perturbation (FEP): Calculate binding affinity differences between fluorinated and non-fluorinated analogs .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Core Modifications: Replace dihydropyridinone with pyrimidinone to enhance metabolic stability (see analogs in ).

- Substituent Effects: Test electron-withdrawing groups (e.g., -CF3) on the benzyl ring to improve target affinity .

- Bioisosteres: Substitute the amide with a sulfonamide to reduce susceptibility to proteolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.